3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid
Overview
Description
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a compound that features a piperidine ring substituted with a trifluoromethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring, followed by the attachment of the propanoic acid moiety. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as methanol or acetonitrile, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)hydrocinnamic acid
- 4-(Trifluoromethyl)phenylpropanoic acid
- Cinacalcet Impurity 42
Uniqueness
Compared to similar compounds, 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid stands out due to its piperidine ring, which imparts additional steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCZFFZWNWFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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